![molecular formula C17H27N3O2 B14003046 Ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate CAS No. 34153-44-1](/img/structure/B14003046.png)
Ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its complex structure, which includes an ethyl ester group, a diazenylphenyl group, and a butanoate backbone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and solvents can further optimize the process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The compound can be reduced to form primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The diazenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. The diazenyl group may also play a role in modulating biological activities by interacting with enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings.
Isopropyl butanoate: Similar in structure but with different alkyl groups, used in perfumes.
Uniqueness
Ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate stands out due to its complex structure, which imparts unique chemical and biological properties. Its combination of ester and diazenyl groups makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
34153-44-1 |
|---|---|
Fórmula molecular |
C17H27N3O2 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
ethyl 4-[4-[[methyl(2-methylpropyl)amino]diazenyl]phenyl]butanoate |
InChI |
InChI=1S/C17H27N3O2/c1-5-22-17(21)8-6-7-15-9-11-16(12-10-15)18-19-20(4)13-14(2)3/h9-12,14H,5-8,13H2,1-4H3 |
Clave InChI |
VQVVOMPTQBYZMS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCC1=CC=C(C=C1)N=NN(C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


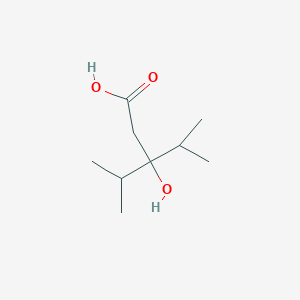
![3-Amino-N-(2-{4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carbonyl)sulfamoyl]phenyl}ethyl)pyrazine-2-carboxamide](/img/structure/B14002988.png)
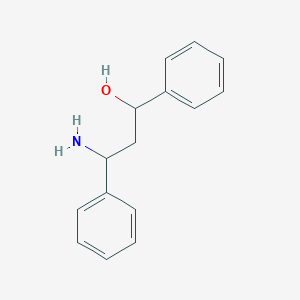
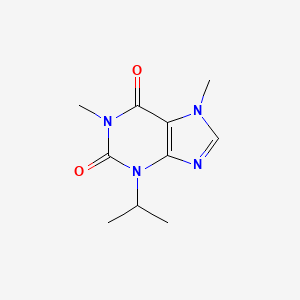
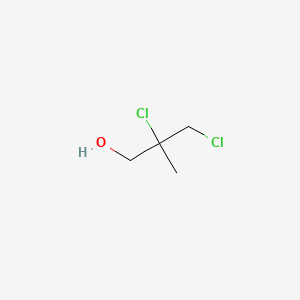
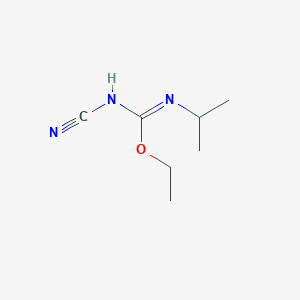

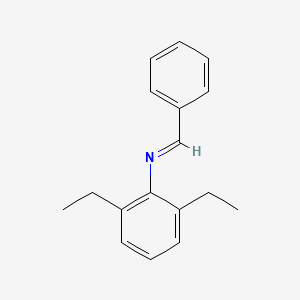
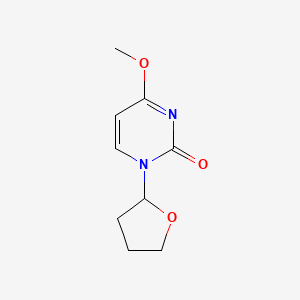
![3-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-hydroxy-propane-1-sulfonic acid](/img/structure/B14003021.png)
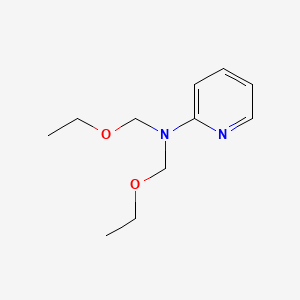
![3-fluoro-N'-{[5-(2-pyridinylsulfanyl)-2-furyl]methylene}benzohydrazide](/img/structure/B14003034.png)


